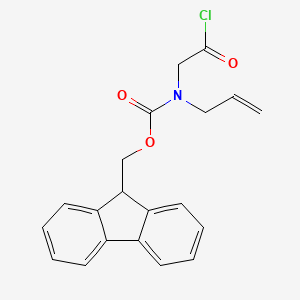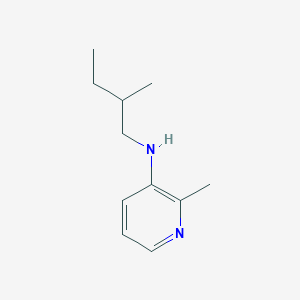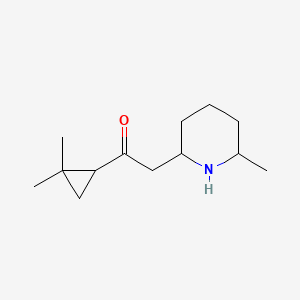![molecular formula C8H6ClN3O2S B13082011 Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free microwave irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the ability to produce high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promising antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis . Additionally, its anticancer properties may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Thiazolo[3,2-a]pyrimidine: Exhibits antimicrobial and anti-inflammatory properties.
Triazolo[1,5-c]pyrimidine: Used as a scaffold for designing kinase inhibitors
Uniqueness
What sets this compound apart is its unique isothiazolopyrimidine structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure and diverse reactivity make it a valuable tool for chemists, biologists, and medical researchers alike. Continued exploration of its properties and applications is likely to yield new insights and innovations in the future.
Properties
Molecular Formula |
C8H6ClN3O2S |
|---|---|
Molecular Weight |
243.67 g/mol |
IUPAC Name |
ethyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2S/c1-2-14-8(13)6-4-5(12-15-6)7(9)11-3-10-4/h3H,2H2,1H3 |
InChI Key |
NLMUSKUSZWEUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NS1)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)


![[2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13081956.png)






![5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13081991.png)

![2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13081998.png)
![1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B13082001.png)
